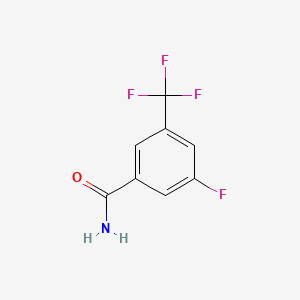

3-Fluoro-5-(trifluoromethyl)benzamide

Description

The exact mass of the compound 3-Fluoro-5-(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUBHNZCRQRAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372128 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207986-20-7 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207986-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide scaffold, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological relevance of 3-Fluoro-5-(trifluoromethyl)benzamide, supported by detailed experimental protocols and structured data presentation.

Chemical Properties and Data

3-Fluoro-5-(trifluoromethyl)benzamide is a solid at room temperature with a melting point in the range of 115-117 °C.[1] The presence of the electron-withdrawing fluorine and trifluoromethyl groups influences the electronic and lipophilic character of the molecule, which can be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzamide

| Property | Value | Reference |

| CAS Number | 207986-20-7 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2] |

| Molecular Weight | 207.13 g/mol | [2] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [2] |

Table 2: Computational Chemistry Data for 3-Fluoro-5-(trifluoromethyl)benzamide

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |

| LogP | 1.9434 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide is typically achieved through a two-step process starting from 3-fluoro-5-(trifluoromethyl)benzoic acid. The general synthetic workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Workflow: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

Caption: Synthetic workflow for 3-Fluoro-5-(trifluoromethyl)benzamide.

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (5 equivalents) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This protocol describes the amidation of the synthesized acyl chloride.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia solution (e.g., 28-30%)

-

An appropriate organic solvent (e.g., dichloromethane or diethyl ether)

-

Separatory funnel

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Dissolve the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride in an appropriate organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the acyl chloride. A white precipitate should form.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product.

Biological Activity and Potential Applications

While direct biological activity data for 3-Fluoro-5-(trifluoromethyl)benzamide is limited in publicly available literature, the benzamide scaffold and the presence of fluorine and trifluoromethyl groups are features of many biologically active molecules.[4]

Derivatives of 3-Fluoro-5-(trifluoromethyl)benzamide have been synthesized and investigated for their potential as antiviral agents. Specifically, N-[(thiophen-3-yl)methyl]benzamides derived from this core structure have shown promise as inhibitors of the influenza A virus hemagglutinin (HA)-mediated fusion process.[3] For instance, the closely related analog, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide, exhibited antiviral EC₅₀ values of approximately 1 μM against PR8 and Virg09 influenza strains.[3]

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity to target proteins.[5] Similarly, the fluorine atom can modulate the electronic properties and membrane permeability of a molecule.[6]

Given the known activities of its derivatives, 3-Fluoro-5-(trifluoromethyl)benzamide serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antiviral drugs.

Logical Relationship: From Core Structure to Potential Application

Caption: Role of 3-Fluoro-5-(trifluoromethyl)benzamide in drug discovery.

Safety Information

Detailed safety data sheets (SDS) should be consulted before handling 3-Fluoro-5-(trifluoromethyl)benzamide. As a chemical intermediate, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzamide is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological data on the parent compound is scarce, its utility as a scaffold for the generation of biologically active molecules, particularly antiviral agents, is evident from the current literature. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Therapeutic Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzamide, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and predicted analytical data. Furthermore, it explores its potential therapeutic application as an inhibitor of influenza virus entry, supported by a detailed mechanistic pathway.

Core Molecular Structure and Properties

3-Fluoro-5-(trifluoromethyl)benzamide is a derivative of benzamide featuring two key electron-withdrawing substituents on the aromatic ring: a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position. These modifications are known to enhance metabolic stability and binding affinity to biological targets.[1]

Chemical Structure:

A summary of the key physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 207986-20-7 | [2][3] |

| Molecular Formula | C8H5F4NO | [2][3] |

| Molecular Weight | 207.13 g/mol | [3] |

| Appearance | White to off-white crystalline solid (predicted) | [4] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [2] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). | [4] |

| LogP | 1.8 (predicted) |

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide can be achieved through a two-step process starting from the commercially available 3-fluoro-5-(trifluoromethyl)benzonitrile. The first step involves the hydrolysis of the nitrile to the corresponding benzoic acid, followed by the conversion of the carboxylic acid to the primary amide.

Experimental Workflow for Synthesis

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

This protocol is adapted from established procedures for the hydrolysis of benzonitriles.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-5-(trifluoromethyl)benzonitrile (1 equivalent).

-

Add a 10-20% aqueous solution of sodium hydroxide (3-5 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and then place in an ice bath.

-

Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 3-fluoro-5-(trifluoromethyl)benzoic acid.

-

Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This protocol follows a standard procedure for the formation of a primary amide from a carboxylic acid via an acyl chloride intermediate.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

-

Anhydrous dichloromethane (DCM) or toluene

-

Ammonium hydroxide (NH4OH, concentrated aqueous solution)

-

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and gas outlet to a trap

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) and anhydrous DCM or toluene.

-

If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the evolution of gas ceases and the solution becomes clear (typically 1-3 hours).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride.

-

In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.

-

Dissolve the crude benzoyl chloride in a minimal amount of an inert solvent (e.g., DCM or THF) and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Allow the mixture to stir for 1-2 hours, allowing it to warm to room temperature.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Fluoro-5-(trifluoromethyl)benzamide.

-

Analytical Characterization

Due to the limited availability of publicly accessible experimental spectra for 3-Fluoro-5-(trifluoromethyl)benzamide, the following tables present predicted data based on the analysis of structurally related compounds and standard fragmentation patterns.

Predicted Spectroscopic Data

Table 2: Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | br s | 1H | -NHa |

| ~ 7.8 | s | 1H | Ar-H |

| ~ 7.6 | d | 1H | Ar-H |

| ~ 7.4 | d | 1H | Ar-H |

| ~ 5.8 - 6.0 | br s | 1H | -NHb |

Table 3: Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 162 (d, 1JCF ≈ 250 Hz) | C-F |

| ~ 134 (q, 2JCF ≈ 34 Hz) | C-CF3 |

| ~ 131 | Ar-C |

| ~ 125 (q, 3JCF ≈ 4 Hz) | Ar-C |

| ~ 123 (q, 1JCF ≈ 273 Hz) | CF3 |

| ~ 118 (d, 2JCF ≈ 23 Hz) | Ar-C |

| ~ 115 (d, 4JCF ≈ 3 Hz) | Ar-C |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~ 3400 - 3100 | Strong, Broad | N-H stretch (amide) |

| ~ 1680 - 1650 | Strong | C=O stretch (Amide I) |

| ~ 1620 - 1580 | Medium | N-H bend (Amide II) |

| ~ 1350 - 1300 | Strong | C-F stretch (trifluoromethyl) |

| ~ 1150 - 1100 | Strong | C-F stretch (aryl fluoride) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 207 | High | [M]+ |

| 191 | Medium | [M - NH2]+ |

| 163 | Medium | [M - NH2 - CO]+ |

| 145 | High | [C6H3F(CF3)]+ |

Potential Therapeutic Application: Influenza Virus Entry Inhibition

Derivatives of benzamide have shown promise as antiviral agents, particularly as inhibitors of influenza virus entry.[5] The influenza virus utilizes the hemagglutinin (HA) protein on its surface to bind to sialic acid receptors on host cells and subsequently mediate the fusion of the viral and endosomal membranes, a critical step for releasing the viral genome into the cytoplasm.

Signaling Pathway of Influenza Virus Entry and Inhibition

The proposed mechanism of action for a benzamide-based inhibitor, such as 3-Fluoro-5-(trifluoromethyl)benzamide, would be to interfere with the conformational changes in the HA protein that are necessary for membrane fusion.

Caption: Proposed mechanism of influenza virus entry and inhibition by 3-Fluoro-5-(trifluoromethyl)benzamide.

The acidic environment of the endosome triggers a significant conformational change in the HA protein, exposing a "fusion peptide" that inserts into the endosomal membrane. This initiates the fusion of the viral and endosomal membranes. A small molecule inhibitor could bind to a pocket in the HA protein, stabilizing its pre-fusion conformation and preventing the necessary structural rearrangement for membrane fusion, thus halting the infection process.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzamide is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure possesses features that are desirable for therapeutic candidates. The predicted analytical data provides a foundation for its characterization. The potential for this class of compounds to act as influenza virus entry inhibitors warrants further investigation, including in vitro and in vivo studies to validate its efficacy and mechanism of action. This technical guide serves as a valuable resource for researchers embarking on the study of this promising compound.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide (CAS Number: 207986-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzamide is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of antiviral compounds.

Chemical and Physical Properties

3-Fluoro-5-(trifluoromethyl)benzamide is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 207986-20-7 | [2] |

| Molecular Formula | C₈H₅F₄NO | [2] |

| Molecular Weight | 207.13 g/mol | [2] |

| Melting Point | 115-117 °C | [3] |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.420 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.77 ± 0.50 (Predicted) | |

| Appearance | White crystalline powder | [1] |

| Purity | ≥97% (Commercially available) | [2] |

| Storage | Store at room temperature | [2] |

Synthesis

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide typically proceeds from its corresponding carboxylic acid, 3-fluoro-5-(trifluoromethyl)benzoic acid.[3] The general synthetic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This reaction involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid in anhydrous toluene, add a few drops of DMF.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This step involves the reaction of the synthesized acyl chloride with an ammonia source.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

-

Concentrated aqueous ammonia (NH₄OH) or ammonia gas

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Beaker or flask

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride in a suitable solvent and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. A violent reaction may occur, leading to the formation of a white precipitate (the benzamide and ammonium chloride).[4]

-

Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove ammonium chloride.[5]

-

The crude 3-fluoro-5-(trifluoromethyl)benzamide can be purified by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to yield a pure crystalline product.[1][5]

-

Dry the purified product under vacuum.

-

Caption: General two-step synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the fluorine and trifluoromethyl substituents, these signals will likely appear as complex multiplets. The two amide protons (-CONH₂) would appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will be the most downfield signal. The carbons attached to the fluorine and trifluoromethyl groups will show characteristic splitting patterns (C-F coupling).

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-F stretching vibrations.

Applications in Drug Discovery

3-Fluoro-5-(trifluoromethyl)benzamide is a key intermediate in the synthesis of biologically active molecules, particularly in the development of antiviral drugs. The presence of the fluoro and trifluoromethyl groups can significantly enhance the binding affinity and metabolic stability of the final drug candidate.

Influenza Virus Fusion Inhibitors

Derivatives of 3-fluoro-5-(trifluoromethyl)benzamide have shown promise as inhibitors of the influenza virus hemagglutinin (HA) protein.[6] HA is a glycoprotein on the surface of the influenza virus that is essential for viral entry into host cells through a process of membrane fusion.

The mechanism of HA-mediated membrane fusion is a complex process triggered by the acidic environment of the endosome after the virus is endocytosed.[7] This process involves significant conformational changes in the HA protein, leading to the insertion of its "fusion peptide" into the endosomal membrane, which ultimately results in the merging of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[8]

Inhibitors derived from 3-fluoro-5-(trifluoromethyl)benzamide can bind to the HA protein and stabilize its pre-fusion conformation, thereby preventing the low pH-induced conformational changes necessary for membrane fusion and blocking viral entry.[6]

Caption: Simplified pathway of influenza virus entry and the point of inhibition by benzamide derivatives.

Safety Information

3-Fluoro-5-(trifluoromethyl)benzamide should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzamide is a synthetically versatile building block with significant potential in the field of drug discovery. Its unique substitution pattern provides a valuable scaffold for the development of novel therapeutic agents, as demonstrated by its use in the creation of influenza fusion inhibitors. This technical guide provides a foundation for researchers and scientists working with this compound, summarizing its properties, synthesis, and biological context. Further research into the direct biological activities of this compound and the development of more efficient synthetic routes will continue to enhance its utility in medicinal chemistry.

References

- 1. scribd.com [scribd.com]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. globalconference.info [globalconference.info]

- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion [mdpi.com]

- 8. Molecular mechanisms of the influenza fusion peptide: insights from experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-5-(trifluoromethyl)benzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and material science. This document outlines its core molecular data, a detailed synthesis protocol, and methods for its analytical characterization.

Core Molecular Data

The fundamental molecular properties of 3-Fluoro-5-(trifluoromethyl)benzamide are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.13 g/mol | [1] |

| CAS Number | 207986-20-7 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 115-117 °C | |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)benzamide |

Synthesis Protocol

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide is typically achieved through a two-step process starting from 3-Fluoro-5-(trifluoromethyl)benzoic acid. The first step involves the conversion of the benzoic acid to its more reactive acyl chloride derivative, followed by amination to yield the final benzamide product.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This procedure involves the reaction of 3-Fluoro-5-(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Rotary evaporator

-

Standard laboratory glassware with a reflux condenser and a gas trap

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 3-Fluoro-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of anhydrous DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This step involves the reaction of the synthesized 3-Fluoro-5-(trifluoromethyl)benzoyl chloride with an ammonia source.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)

-

Aqueous ammonia (e.g., 28-30% solution)

-

Dichloromethane or other suitable organic solvent

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. A white precipitate of the benzamide will form.

-

Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white crystalline solid.

Analytical Characterization

The identity and purity of the synthesized 3-Fluoro-5-(trifluoromethyl)benzamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm), and the two amide protons will likely appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 165-170 ppm, in addition to the signals for the aromatic carbons.

-

¹⁹F NMR : The fluorine NMR spectrum will show two distinct signals, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), a common fragmentation pattern for benzamides is the loss of the amide group (•NH₂) to form a stable benzoyl cation. For 3-Fluoro-5-(trifluoromethyl)benzamide, the molecular ion peak [M]⁺ at m/z 207 would be expected, along with a prominent peak for the [M-NH₂]⁺ fragment.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3100 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹).

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway for 3-Fluoro-5-(trifluoromethyl)benzamide.

Caption: Synthesis pathway of 3-Fluoro-5-(trifluoromethyl)benzamide.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)benzamide is an aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide scaffold, imparts unique electronic properties, metabolic stability, and lipophilicity that are highly desirable in the design of novel therapeutic agents.[1][2] This document provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzamide, details generalized experimental protocols for their determination, and outlines its potential applications in pharmaceutical research.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties of 3-Fluoro-5-(trifluoromethyl)benzamide are summarized below.

Identification and Structure

| Identifier | Value |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)benzamide |

| CAS Number | 207986-20-7[3][4] |

| Molecular Formula | C₈H₅F₄NO[3] |

| Molecular Weight | 207.13 g/mol [3] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N |

| InChI Key | BBUBHNZCRQRAQG-UHFFFAOYSA-N |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzamide.

| Property | Value | Source |

| Melting Point | 115-117 °C | [4] |

| Boiling Point | 197.8 ± 40.0 °C (at 760 mmHg) | [4] |

| pKa (Predicted) | 14.77 ± 0.50 | |

| LogP (Predicted) | 1.94 | |

| Physical Form | Solid, white crystalline powder | [1] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at room temperature | [4] |

Role in Drug Discovery and Medicinal Chemistry

The benzamide functional group is a well-established scaffold in medicinal chemistry.[5] The introduction of a trifluoromethyl group (-CF3) and a fluorine atom can significantly enhance the therapeutic potential of a molecule.[1] The -CF3 group is known to increase metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[2] Fluorine atoms can also form favorable interactions with biological targets, potentially increasing binding affinity and efficacy.[1] Consequently, 3-Fluoro-5-(trifluoromethyl)benzamide serves as a valuable building block in the synthesis of more complex molecules with potential applications as, for example, enzyme inhibitors or receptor modulators.[5][6] For instance, derivatives of this compound have been investigated as potential TRPA1 antagonists.[7]

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized, standard laboratory protocols for the determination of the key physicochemical properties of a solid organic compound like 3-Fluoro-5-(trifluoromethyl)benzamide.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a crystalline solid.[8]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[9]

-

Procedure:

-

Ensure the sample is a fine, dry powder by grinding it with a mortar and pestle if necessary.[8]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[9]

-

For a precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[10]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Boiling Point Determination

For solid compounds that can be melted and do not decompose upon heating to their boiling point, the capillary method can be adapted.

-

Apparatus: Thiele tube or a similar heating apparatus (e.g., aluminum block), a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a heating source.[11][12]

-

Procedure:

-

Place a small amount of the sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[13]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube with heating oil or an aluminum block).[12]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid.[14]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amide, which is a very weak acid, this is typically determined in a suitable solvent system.

-

Apparatus: pH meter with a calibrated electrode, a burette, a stirrer, a beaker, and standardized acidic or basic titrant.[15]

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if solubility is an issue) to a known concentration.[15]

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Add the titrant (a strong acid or base of known concentration) in small, measured increments using the burette.[16]

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[15]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.[16]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.[17]

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[18]

-

Procedure:

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.[19]

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Add a known volume of the stock solution and a known volume of the pre-saturated aqueous buffer to a separatory funnel or vial.[19]

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., several hours).[17]

-

Allow the two phases (n-octanol and aqueous) to fully separate.

-

Carefully withdraw samples from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[18]

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

-

Visualized Workflows

The following diagrams illustrate the logical flow of processes relevant to the characterization and application of 3-Fluoro-5-(trifluoromethyl)benzamide.

Caption: Workflow from Synthesis to Application in Drug Discovery.

Caption: Physicochemical Property Determination Workflow.

References

- 1. CAS 207986-20-7: 3-fluoro-5-(trifluoromethyl)benzamide [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzamide, its synonyms, related compounds, and detailed experimental protocols for its synthesis. The guide also presents quantitative data on the biological activity of structurally similar compounds and visual representations of relevant biological pathways and experimental workflows.

Core Compound: 3-Fluoro-5-(trifluoromethyl)benzamide

Synonyms:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 207986-20-7 | |

| Molecular Formula | C₈H₅F₄NO | |

| Molecular Weight | 207.13 g/mol | |

| Melting Point | 115-117 °C | |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |

| logP | 1.9434 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide typically proceeds via a two-step process starting from the commercially available 3-Fluoro-5-(trifluoromethyl)benzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This procedure is adapted from general methods for the synthesis of benzoyl chlorides from benzoic acids.[3]

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

To a solution of 3-Fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (approximately 2 equivalents) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This protocol is based on the general reaction of acyl chlorides with ammonia to form primary amides.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Beaker or flask

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the crude or purified 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of the benzamide should form.

-

Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzamide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Related Compounds and Biological Activity

The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in various biologically active compounds, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Cholesteryl Ester Transfer Protein (CETP).

PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations.[4] The benzamide scaffold mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.[4]

Table of Benzamide-based PARP Inhibitors:

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [4] |

| Rucaparib | 1.4 | 1.4 | [4] |

| Talazoparib | 0.57 | 0.31 | [4] |

| Niraparib | 3.8 | 2.1 | [4] |

| Veliparib | 4.7 | 2.9 | [4] |

CETP Inhibitors

CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a therapeutic strategy for managing dyslipidemia.[5][6] Several benzamide derivatives have been investigated as CETP inhibitors.

Table of Benzamide-based CETP Inhibitors:

| Compound | % Inhibition at 10 µM | IC₅₀ (µM) | Reference |

| 8j | 82.2% | 1.3 | [6] |

| 9g | ~90% | 0.96 | [7][8] |

| 8b (fluorinated) | - | 0.75 | [5] |

| 8a (fluorinated) | - | 4.1 | [5] |

Signaling Pathways and Experimental Workflows

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP1 in single-strand break repair and the mechanism of its inhibition by benzamide-based inhibitors.

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by benzamide inhibitors.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzamide derivatives.

Caption: A generalized experimental workflow for the development of novel benzamide-based compounds.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzamide and its derivatives represent a valuable class of compounds in medicinal chemistry. The presence of fluorine imparts unique properties that are advantageous for drug design. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. As evidenced by their activity as PARP and CETP inhibitors, the 3-fluoro-5-(trifluoromethyl)phenyl scaffold serves as a promising starting point for the development of novel therapeutics. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. CAS 207986-20-7: 3-fluoro-5-(trifluoromethyl)benzamide [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.br [scielo.br]

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzamides

Abstract

The strategic incorporation of fluorine into benzamide scaffolds has emerged as a powerful tool in modern drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzamides, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of their interactions with various biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs). This guide will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through a synthesis of technical accuracy and practical insights, this document aims to empower researchers to rationally design and develop the next generation of fluorinated benzamide-based therapeutics.

The Fluorine Advantage in Benzamide Drug Discovery

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique physicochemical properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1][2] When applied to the versatile benzamide scaffold, these properties can lead to:

-

Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased drug half-life.[2]

-

Modulated Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross biological membranes and reach its target.[2]

-

Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting drug absorption, distribution, and target binding.[2]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]

This guide will explore how these fundamental principles translate into tangible biological activities across a range of therapeutic targets.

Fluorinated Benzamides as Enzyme Inhibitors

Fluorinated benzamides have demonstrated significant potential as inhibitors of various enzyme classes. The strategic placement of fluorine atoms can enhance binding affinity, improve selectivity, and impart desirable pharmacokinetic properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are implicated in various physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[3] Fluorinated benzenesulfonamides, a class closely related to benzamides, have been extensively studied as potent and selective CA inhibitors.[3][4]

Mechanism of Action: The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity. The fluorinated aromatic ring can engage in additional interactions within the active site, enhancing binding affinity and influencing isoform selectivity.

Structure-Activity Relationship (SAR):

-

The position and number of fluorine substitutions on the benzene ring significantly impact inhibitory potency and selectivity.

-

Electron-withdrawing fluorine atoms can increase the acidity of the sulfonamide nitrogen, leading to stronger coordination with the zinc ion.[5]

-

Bulky substituents on the fluorinated ring can be tailored to exploit differences in the active site topology of various CA isoforms, thereby achieving selectivity.[3][4]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Fluorinated Benzenesulfonamides

| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [6] |

| Fluorinated Benzenesulfonamide 1 | >10,000 | 850 | 45 | 8.2 | [4] |

| Fluorinated Benzenesulfonamide 2 | 1,500 | 15 | 2.5 | 0.54 | [4] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.

-

Reagent Preparation:

-

Prepare a 20 mM HEPES buffer, pH 7.5, containing 20 mM NaCl and 0.1 mM EDTA.

-

Prepare a stock solution of the fluorinated benzamide inhibitor in DMSO (e.g., 10 mM).

-

Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer to a final concentration of 10 µM.

-

Prepare a solution of the pH indicator, p-nitrophenol, in the assay buffer.

-

-

Assay Procedure:

-

Equilibrate all solutions to 25°C.

-

In a stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated buffer solution containing the pH indicator.

-

The hydration of CO₂ to bicarbonate will cause a change in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm).

-

The initial rate of the reaction is determined from the slope of the absorbance change over time.

-

-

Data Analysis:

-

Measure the initial rates at various inhibitor concentrations.

-

Plot the initial rate as a function of the inhibitor concentration to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

-

Histone Deacetylase 6 (HDAC6) Inhibition

HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes, including cell motility and protein degradation. It has emerged as a promising target for the treatment of cancer and neurodegenerative diseases. Fluorination of benzohydroxamate-based HDAC6 inhibitors has been shown to enhance selectivity over other HDAC isoforms.[7]

Mechanism of Action: The hydroxamate group of the inhibitor chelates the zinc ion in the active site of HDAC6, while the benzamide portion and the linker interact with surrounding amino acid residues. Fluorination of the linker can lead to specific interactions that are more favorable in the HDAC6 active site compared to other HDAC isoforms.[7]

Structure-Activity Relationship (SAR):

-

Fluorination of the linker region can enhance selectivity for HDAC6 over class I HDACs.[7]

-

The presence of fluorine can lead to specific interactions with key residues such as Gly582, Ser531, and His614 in the HDAC6 active site.[7]

-

The overall impact of fluorination on potency can be complex and depends on the specific chemical scaffold.[7]

Quantitative Data: Inhibition of HDAC1 and HDAC6 by Fluorinated Benzohydroxamates

| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| ITF3756 (non-fluorinated) | 10 | 5 | 2 | [7] |

| 1-FF (fluorinated analog) | 30 | 6 | 5 | [7] |

| ITF3985 (fluorinated) | >10000 | 15 | >667 | [7] |

| 2-H (non-fluorinated analog) | 2000 | 10 | 200 | [7] |

Experimental Protocol: Fluorometric HDAC6 Activity Assay

This protocol outlines a common method for measuring HDAC6 activity and inhibition using a fluorogenic substrate.[8]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare a stock solution of the fluorinated benzamide inhibitor in DMSO.

-

Prepare a solution of recombinant human HDAC6 enzyme in assay buffer.

-

Prepare a solution of a fluorogenic HDAC6 substrate (e.g., Fluor de Lys®) in assay buffer.

-

Prepare a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, the inhibitor at various concentrations, and the HDAC6 enzyme.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Subtract the background fluorescence from a "no enzyme" control.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Fluorinated Benzamides as Ion Channel Modulators

Ion channels are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. Fluorinated benzamides have emerged as potent and selective modulators of several types of ion channels.

Potassium Channel (Kv1.3) Blockade

The voltage-gated potassium channel Kv1.3 is predominantly expressed in T-lymphocytes and plays a key role in regulating their activation. Blockade of Kv1.3 is a promising therapeutic strategy for autoimmune diseases. A class of benzamide derivatives has been identified as potent Kv1.3 channel inhibitors.[9][10]

Mechanism of Action: These benzamide derivatives are thought to bind to the pore region of the Kv1.3 channel, physically occluding the ion conduction pathway. The specific interactions of the fluorinated benzamide with the channel protein determine the potency and selectivity of the block.

Structure-Activity Relationship (SAR):

-

The stereochemistry of the molecule is critical for activity, with trans isomers often displaying higher potency.[9]

-

Modifications to the benzamide and the central scaffold can significantly impact inhibitory activity.

-

The introduction of fluorine can influence the physicochemical properties of the molecule, affecting its interaction with the channel.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition

This protocol describes the gold-standard method for characterizing the effects of compounds on ion channel function.

-

Cell Preparation:

-

Use a cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells).

-

Culture the cells to an appropriate confluency for electrophysiological recording.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Use an intracellular solution containing potassium as the primary charge carrier and an extracellular solution that supports cell viability and channel function.

-

Apply a voltage-clamp protocol to elicit Kv1.3 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps (e.g., to +40 mV) to open the channels.

-

-

Compound Application:

-

Prepare a stock solution of the fluorinated benzamide in DMSO and dilute it to the desired final concentrations in the extracellular solution.

-

Apply the compound-containing solution to the cell using a perfusion system.

-

-

Data Analysis:

-

Measure the peak Kv1.3 current amplitude before and after the application of the inhibitor.

-

Calculate the percentage of current inhibition at each concentration.

-

Construct a concentration-response curve and fit it with an appropriate equation (e.g., the Hill equation) to determine the IC₅₀ value.

-

Fluorinated Benzamides as G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[11] Fluorinated benzamides have been developed as high-affinity and selective ligands for various GPCRs.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. Fluorinated benzamides have been developed as potent and selective D2 receptor antagonists, with some being utilized as radioligands for positron emission tomography (PET) imaging.[12]

Mechanism of Action: These benzamides act as competitive antagonists, binding to the same site as the endogenous ligand dopamine but without activating the receptor. This blocks the downstream signaling pathways associated with D2 receptor activation.

Structure-Activity Relationship (SAR):

-

The nature of the substituent at the pyrrolidine nitrogen significantly influences binding affinity. For example, an allyl group can increase affinity nearly 10-fold compared to an ethyl group.[12]

-

The length and substitution pattern of the fluorinated alkyl chain attached to the benzamide ring are critical for both affinity and pharmacokinetic properties.

-

The overall lipophilicity of the molecule affects its ability to cross the blood-brain barrier and its non-specific binding.[12]

Quantitative Data: Dopamine D2 Receptor Binding Affinity of Fluorinated Benzamides

| Compound | D2 Receptor Kᵢ (nM) | Reference |

| FPMB (ethyl substituent) | 0.26 | [12] |

| Fallypride (allyl substituent) | 0.03 | [12] |

| [¹⁸F]5-FPrEpid | 0.138 | [13] |

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a classic method for determining the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Prepare crude membrane fractions from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in D2 receptors (e.g., rat striatum).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a radiolabeled D2 receptor ligand with high affinity (e.g., [³H]spiperone), and the unlabeled fluorinated benzamide at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, include a set of wells containing a high concentration of a known D2 receptor antagonist (e.g., haloperidol).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

In Vitro ADME and Cytotoxicity Profiling

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability.[1]

-

Cell Seeding: Seed a chosen cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[14]

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated benzamide in a suitable solvent.

-

Prepare a suspension of human liver microsomes in a phosphate buffer.

-

Prepare a solution of the NADPH regenerating system.

-

-

Assay Procedure:

-

Pre-warm the microsome suspension to 37°C.

-

Add the test compound to the microsome suspension and pre-incubate for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Visualization of Key Concepts

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Antagonism of the Dopamine D2 Receptor by a Fluorinated Benzamide.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

Conclusion

The incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of a diverse range of biological targets. This guide has provided a comprehensive overview of the biological activities of fluorinated benzamides, from their mechanisms of action to detailed experimental protocols for their evaluation. The continued exploration of fluorinated benzamides, guided by a deep understanding of their structure-activity relationships and enabled by robust experimental methodologies, holds immense promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

ADME of Fluorinated Analogues 9, 10, 12, and 13. ResearchGate. Available at: [Link].

-

Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. Available at: [Link].

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link].

-

Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. NIH. Available at: [Link].

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link].

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Available at: [Link].

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. Available at: [Link].

-

Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. PubMed. Available at: [Link].

-

Evaluation of 5-[18F]fluoropropylepidepride as a potential PET radioligand for imaging dopamine D2 receptors. PubMed. Available at: [Link].

-

Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link].

-

The Role of Fluorinated Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro. bioRxiv. Available at: [Link].

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link].

-

Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Brieflands. Available at: [Link].

-

A QSAR Study of the Activity of Some Fluorinated Anesthetics. ResearchGate. Available at: [Link].

-

Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed. Available at: [Link].

-

Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. PubMed. Available at: [Link].

-

Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PubMed. Available at: [Link].

-

Potent and Selective Inhibition of Histone Deacetylase 6 (HDAC6) Does Not Require a Surface-Binding Motif. ACS Publications. Available at: [Link].

-

Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. NIH. Available at: [Link].

-

Benzamide derivatives as blockers of Kv1.3 ion channel. PubMed. Available at: [Link].

-

Benzamide derivatives as blockers of Kv1.3 ion channel. ResearchGate. Available at: [Link].

-

Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. NIH. Available at: [Link].

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link].

-

T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions. ScienceDirect. Available at: [Link].

-

Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. NIH. Available at: [Link].

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link].

-

Exploration of the chemical space of benzamide-based voltage-gated potassium channel K v 1.3 inhibitors. ResearchGate. Available at: [Link].

-

Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. ResearchGate. Available at: [Link].

-